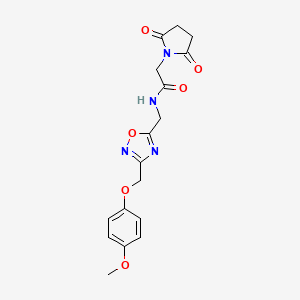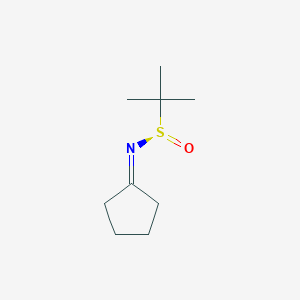![molecular formula C13H16N2OS2 B2394306 N-(4-(メチルチオ)ベンゾ[d]チアゾール-2-イル)ペンタンアミド CAS No. 899983-12-1](/img/structure/B2394306.png)
N-(4-(メチルチオ)ベンゾ[d]チアゾール-2-イル)ペンタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and cytotoxic activities.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
作用機序
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, these compounds have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis of M. tuberculosis . This results in the inhibition of the growth of the bacteria. In the case of anti-inflammatory activity, the compound inhibits COX enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. By inhibiting DprE1, it disrupts the cell wall biosynthesis pathway in M. tuberculosis . This leads to the inhibition of bacterial growth. By inhibiting COX enzymes, it affects the arachidonic acid pathway, reducing the production of prostaglandins that mediate inflammation .
Result of Action
The inhibition of DprE1 by the compound results in the disruption of cell wall biosynthesis in M. tuberculosis, leading to the inhibition of bacterial growth . The inhibition of COX enzymes results in reduced production of prostaglandins, leading to a decrease in inflammation .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the regioselective generation of thiazol-2-yl and benzo[d]thiazol-2-yl magnesium chlorides using 2,2,6,6-tetramethylpiperidyl MgCl•LiCl (TMPMgCl•LiCl), which is then reacted with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
類似化合物との比較
Similar Compounds
- 4-amino-3-methyl-5-(2-methyl-3aH-benzoimidazol-3(7aH)-yl)thiazole-2(3H)-thione
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide is unique due to its specific structural features, such as the methylthio group and the pentanamide moiety, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKJMLRMCIQRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2394229.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2394232.png)
![4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2394233.png)
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)


![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)




